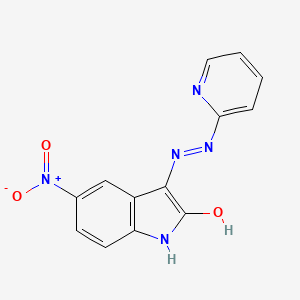![molecular formula C14H12N4OS B3872270 4-{[(E)-(5-methylfuran-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3872270.png)
4-{[(E)-(5-methylfuran-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
4-{[(E)-(5-methylfuran-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, a furan ring, and a thiol group. It has garnered interest in scientific research due to its potential biological and chemical properties.
Safety and Hazards
Wirkmechanismus
Target of Action
1,2,4-triazole derivatives have been reported to possess a wide range of pharmacological activities, suggesting they may interact with multiple targets .
Mode of Action
It’s known that 1,2,4-triazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of activities associated with 1,2,4-triazole derivatives, it’s likely that multiple pathways could be influenced .
Result of Action
1,2,4-triazole derivatives have been associated with a variety of biological activities, suggesting that their effects at the molecular and cellular level could be diverse .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(5-methylfuran-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The basic nucleus 4-amino-5-phenyl-1-4H-1,2,4-triazole-3-thiol is prepared by cyclization of potassium dithiocarbazinate salt with hydrazine hydrate.
Condensation Reaction: The triazole derivative undergoes a condensation reaction with 5-methylfurfural to form the desired compound.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(E)-(5-methylfuran-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The imine group can be reduced to form amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds or nucleophiles under basic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-{[(E)-(5-methylfuran-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{[(E)-(2-bromophenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol .
- 4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol .
Uniqueness
4-{[(E)-(5-methylfuran-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the 5-methylfuran moiety, which imparts distinct chemical and biological properties compared to other triazole derivatives.
Eigenschaften
IUPAC Name |
4-[(E)-(5-methylfuran-2-yl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c1-10-7-8-12(19-10)9-15-18-13(16-17-14(18)20)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,20)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVXYPCEAUXPPH-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NN2C(=NNC2=S)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-(3,5-dichloro-2-methoxyphenyl)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3872199.png)
![(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-methoxyphenyl)prop-2-enenitrile](/img/structure/B3872201.png)
![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B3872206.png)

![(E)-3-(2-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3872217.png)
![1-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3872218.png)
![methyl N-[4-[(1,1-dioxothiolan-3-yl)sulfamoyl]phenyl]carbamate](/img/structure/B3872220.png)



![(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile](/img/structure/B3872265.png)

![(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile](/img/structure/B3872285.png)
![(E)-3-(3-nitrophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3872293.png)
